molecular formula C10H14N4O2 B11777072 1-(6-Methyl-4-nitropyridin-2-yl)piperazine

1-(6-Methyl-4-nitropyridin-2-yl)piperazine

Katalognummer: B11777072
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: NHOCIWNSQJZSFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Methyl-4-nitropyridin-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 6-methyl-4-nitropyridin-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-4-nitropyridin-2-yl)piperazine typically involves the reaction of 6-methyl-4-nitropyridine with piperazine under specific conditions. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Methyl-4-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products:

    Reduction: 1-(6-Methyl-4-aminopyridin-2-yl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(6-Methyl-4-nitropyridin-2-yl)piperazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(6-Methyl-4-nitropyridin-2-yl)piperazine is not well-documented. similar piperazine derivatives are known to interact with various molecular targets, including neurotransmitter receptors and enzymes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(6-Methyl-4-nitropyridin-2-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C10H14N4O2

Molekulargewicht

222.24 g/mol

IUPAC-Name

1-(6-methyl-4-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C10H14N4O2/c1-8-6-9(14(15)16)7-10(12-8)13-4-2-11-3-5-13/h6-7,11H,2-5H2,1H3

InChI-Schlüssel

NHOCIWNSQJZSFB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=N1)N2CCNCC2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.